molecular formula C14H10ClFO3 B6365049 2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid CAS No. 1178435-57-8

2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6365049
CAS No.: 1178435-57-8
M. Wt: 280.68 g/mol
InChI Key: RMQBWTMAORIXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid is an organic compound with a complex structure, featuring a benzene ring substituted with chlorine, methoxy, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, the Suzuki-Miyaura coupling reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate solvent (e.g., toluene or ethanol). The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid exerts its effects depends on its interactions with molecular targets and pathways. For example, the compound may interact with enzymes or receptors, altering their activity and leading to various biological effects. The specific pathways involved can vary depending on the context of its use, such as in medicinal chemistry or material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. These properties make it valuable for various applications, particularly in fields requiring precise control over molecular interactions and reactivity.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(6-12(13)15)10-4-3-9(16)7-11(10)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBWTMAORIXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681272
Record name 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178435-57-8
Record name 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.